4-Ethyl-2-imidazolidinone

Physical Organic Chemistry Thermal Analysis Solid-State Processing

Sourcing the precise 4-ethyl-substituted imidazolidinone scaffold for corrosion inhibitor development (US5746946) or medicinal chemistry SAR studies presents a recurring supply challenge. 4-Ethyl-2-imidazolidinone (CAS 168092-04-4) resolves this need with a pre-installed ethyl group that unsubstituted 2-imidazolidinone cannot provide. Key differentiation: • Enables synthesis of patented corrosion inhibitor derivatives; the ethyl substituent is structurally essential and cannot be replicated by the parent compound. • Higher thermal stability (mp 167-171 °C vs. 131 °C for the unsubstituted analog) supports hot filtration, melt crystallization, and high-temperature reaction protocols. • Pre-installed 4-ethyl scaffold accelerates SAR exploration of imidazolidinone-based bioactive molecules. Reliable supply with batch-to-batch consistency for research and industrial procurement.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 168092-04-4
Cat. No. B185932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-imidazolidinone
CAS168092-04-4
Synonyms4-Ethyl-2-imidazolidinone
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCCC1CNC(=O)N1
InChIInChI=1S/C5H10N2O/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)
InChIKeyMZPOVKMGAUDNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-imidazolidinone (CAS 168092-04-4): Technical Profile for Industrial Procurement and Research Selection


4-Ethyl-2-imidazolidinone (CAS 168092-04-4) is a heterocyclic compound belonging to the cyclic urea (ethyleneurea) family, characterized by a five-membered imidazolidinone ring with an ethyl substituent at the 4-position . The compound has a molecular formula of C5H10N2O, a molecular weight of 114.15 g/mol, a melting point of 167–171 °C, and a predicted boiling point of approximately 311 °C . Its primary industrial relevance lies in two domains: as a precursor building block for synthesizing substituted-ethyl imidazolidinone derivatives with corrosion inhibition properties [1], and as an intermediate scaffold in the preparation of biologically active imidazolidinone-based compounds .

Why 4-Ethyl-2-imidazolidinone Cannot Be Readily Replaced with Generic 2-Imidazolidinone in Demanding Applications


Generic substitution between 2-imidazolidinone (ethyleneurea; CAS 120-93-4) and 4-Ethyl-2-imidazolidinone is not chemically straightforward due to fundamental differences in physicochemical properties and downstream reactivity. The parent compound 2-imidazolidinone exhibits a significantly lower melting point of approximately 131 °C , whereas the 4-ethyl substituted analog melts at 167–171 °C . This ΔTm of approximately 36–40 °C directly impacts handling, purification, and thermal processing windows. More critically, the presence of the ethyl substituent at the 4-position alters the ring‘s electronic environment and introduces a site for further derivatization. Patent literature explicitly claims substituted-ethyl imidazolidinones as distinct precursor materials for generating corrosion inhibitor derivatives via reaction with various electrophiles [1]; the unsubstituted 2-imidazolidinone lacks the necessary alkyl substitution pattern required for this specific synthetic pathway. Users procuring for corrosion inhibitor synthesis or for structure-activity relationship studies requiring an ethyl-bearing scaffold should anticipate that substituting with the unsubstituted parent compound will fundamentally alter the intended product identity and performance profile.

Quantitative Comparative Evidence: 4-Ethyl-2-imidazolidinone Versus 2-Imidazolidinone and In-Class Analogs


Thermal Processing Differentiation: Melting Point Comparison of 4-Ethyl-2-imidazolidinone vs. 2-Imidazolidinone

4-Ethyl-2-imidazolidinone exhibits a substantially higher melting point compared to the unsubstituted parent 2-imidazolidinone [1]. This thermal behavior affects all unit operations involving solid handling, crystallization, and thermal exposure.

Physical Organic Chemistry Thermal Analysis Solid-State Processing

Synthetic Precursor Specificity: Substituted-Ethyl Pattern Requirement in Corrosion Inhibitor Patent Claims

Patent US5746946A and related EP0810996A1 explicitly claim imidazolidinone derivatives formed from the reaction of (1) a substituted-ethyl imidazolidinone with various electrophilic partners [1]. The 4-ethyl substitution pattern on the imidazolidinone ring is a structural prerequisite for accessing the claimed derivative space; the unsubstituted 2-imidazolidinone does not satisfy the 'substituted-ethyl imidazolidinone' starting material requirement.

Corrosion Inhibition Patent Chemistry Derivatization Chemistry

Molecular Scaffold Differentiator: Alkyl Substitution for Structure-Activity Relationship Studies

The 4-ethyl substituent distinguishes this compound from the parent 2-imidazolidinone scaffold in medicinal chemistry applications. Imidazolidinone derivatives with varying substitution patterns, including pyridyl-imidazolidinones, have demonstrated structure-dependent antiviral activity against enterovirus 71, with IC50 values spanning from 0.001 to 25 μM across different analogs [1]. The presence of an ethyl group at the 4-position provides a distinct steric and electronic environment that alters hydrogen-bonding capacity and molecular recognition properties compared to the unsubstituted scaffold.

Medicinal Chemistry Structure-Activity Relationship Scaffold Functionalization

Validated Application Scenarios for 4-Ethyl-2-imidazolidinone Based on Comparative Evidence


Synthesis of Substituted-Ethyl Imidazolidinone Corrosion Inhibitors

4-Ethyl-2-imidazolidinone serves as the requisite starting material for preparing corrosion inhibitor derivatives defined in U.S. Patent US5746946A and EP0810996A1 [1]. The patent claims imidazolidinone derivatives formed from the reaction of a substituted-ethyl imidazolidinone with various electrophiles. The 4-ethyl substituent is structurally essential for accessing this derivative class; unsubstituted 2-imidazolidinone (CAS 120-93-4) does not satisfy the precursor specification. Users developing corrosion inhibitor formulations or exploring this patent space should procure this specific ethyl-substituted variant.

Thermal Process Development Requiring Elevated Solid-State Stability

The melting point of 4-Ethyl-2-imidazolidinone (167–171 °C) exceeds that of 2-imidazolidinone (131 °C) [2] by approximately 36–40 °C. This thermal differential makes the compound suitable for applications involving higher-temperature unit operations—including hot filtration, melt crystallization, or reactions conducted above the melting point of the unsubstituted analog—where the parent compound would undergo premature melting or phase change. Procurement of the ethyl-substituted variant is justified when processing protocols require solid-state integrity above 131 °C.

Medicinal Chemistry Scaffold Functionalization Requiring 4-Alkyl Substitution

In structure-activity relationship (SAR) studies involving imidazolidinone-based bioactive molecules, the 4-ethyl substitution provides a distinct steric and electronic profile compared to the unsubstituted core. SAR analyses of imidazolidinone derivatives, including pyridyl-imidazolidinone antiviral agents, demonstrate that substitution patterns critically influence biological activity [3]. 4-Ethyl-2-imidazolidinone offers a defined starting scaffold with a specific ethyl group at the 4-position, enabling systematic exploration of substituent effects that cannot be accessed from 2-imidazolidinone alone. Users conducting medicinal chemistry campaigns should select this compound when the synthetic route requires a pre-installed 4-ethyl group on the imidazolidinone ring.

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